N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butyl]-3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTYL]-3-{[2-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOL-1-YL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a complex organic compound that features multiple functional groups, including a pyrazole ring, a benzimidazole ring, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTYL]-3-{[2-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOL-1-YL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves multi-step organic synthesis. The process may include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Formation of the benzimidazole ring: This can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives.
Formation of the oxadiazole ring: This can be synthesized by cyclization of a suitable precursor such as a hydrazide with a carboxylic acid derivative.
Coupling reactions: The final compound is formed by coupling the intermediate products through various organic reactions such as nucleophilic substitution or condensation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTYL]-3-{[2-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOL-1-YL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the halogenated positions.
Common Reagents and Conditions
Common reagents for these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH would be optimized based on the desired reaction.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biology, it may have potential as a bioactive molecule, possibly exhibiting antimicrobial, antiviral, or anticancer properties.
Medicine
In medicine, the compound could be investigated for its pharmacological properties, including its potential as a therapeutic agent for various diseases.
Industry
In industry, it might be used in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of N-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTYL]-3-{[2-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOL-1-YL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE would depend on its specific application. For example, if it is used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other pyrazole, benzimidazole, or oxadiazole derivatives, such as:
Pyrazole derivatives: Compounds with similar pyrazole rings but different substituents.
Benzimidazole derivatives: Compounds with benzimidazole rings and various functional groups.
Oxadiazole derivatives: Compounds with oxadiazole rings and different substituents.
Uniqueness
The uniqueness of N-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTYL]-3-{[2-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOL-1-YL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE lies in its combination of multiple functional groups and rings, which may confer unique chemical and biological properties not found in simpler compounds.
Properties
Molecular Formula |
C21H21ClF3N7O2 |
---|---|
Molecular Weight |
495.9 g/mol |
IUPAC Name |
N-[3-(4-chloro-3,5-dimethylpyrazol-1-yl)butyl]-3-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C21H21ClF3N7O2/c1-11(32-13(3)17(22)12(2)29-32)8-9-26-18(33)19-28-16(30-34-19)10-31-15-7-5-4-6-14(15)27-20(31)21(23,24)25/h4-7,11H,8-10H2,1-3H3,(H,26,33) |
InChI Key |
QFNUASBCPNKXRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C(C)CCNC(=O)C2=NC(=NO2)CN3C4=CC=CC=C4N=C3C(F)(F)F)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.